2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a furan ring, a thiazole ring, and a tetrahydrothienopyrimidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, furan rings can participate in Diels-Alder reactions, and thiazole rings can act as ligands in coordination chemistry .Scientific Research Applications
Synthesis and Structural Analysis
The compound , "2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide," has been the subject of various synthetic and structural analysis studies. One study focused on heteroaromatic compounds, which involved the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl to produce heteroaromatic products (Craig et al., 2005). This process underscores the potential of the compound for further chemical transformations.
Chemical Reactions and Derivative Synthesis
In the realm of derivative synthesis, research has been conducted on the preparation of novel compounds from structures related to our compound of interest. For example, polycyclic N‐heterocyclic compounds were synthesized, leading to new cyclization products, which involved the ring cleavage of the pyrimidine component, further indicating the compound's utility in complex chemical reactions (Okuda et al., 2015). Additionally, the synthesis of some new pyrimidine selanyl derivatives shows the compound's versatility in forming various structurally complex and potentially biologically active molecules (Alshahrani et al., 2018).
Biological Activities and Applications
The compound has been incorporated into structures demonstrating significant biological activities. For instance, thiazolopyrimidine derivatives were synthesized and showed notable antinociceptive and anti-inflammatory activities, emphasizing the potential medicinal applications of the compound (Selvam et al., 2012). The synthesis and evaluation of antimicrobial activity of N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines also demonstrated the compound's potential in developing new antimicrobial agents (Sirakanyan et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c24-14(21-18-20-6-8-27-18)10-28-19-22-16-15(12-4-1-5-13(12)29-16)17(25)23(19)9-11-3-2-7-26-11/h2-3,6-8H,1,4-5,9-10H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDCVRTVKVKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NC=CS4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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